

3-Bromo-5-(3-methylphenyl)pyridine SMILES string

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Bromo-5-(*m*-tolyl)pyridine

CAS No.: 1070882-67-5

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An In-depth Technical Guide to 3-Bromo-5-(3-methylphenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(3-methylphenyl)pyridine, a key biaryl intermediate in the fields of medicinal chemistry and materials science. The document details the compound's core properties, outlines a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and describes standard spectroscopic characterization techniques. Furthermore, it explores the compound's strategic application in drug discovery programs and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this versatile pyridine derivative.

Introduction and Strategic Significance

Pyridine and its derivatives are fundamental scaffolds in modern pharmacology, present in a vast array of approved drugs and clinical candidates.^[1] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes them a privileged structure in drug design. The compound 3-Bromo-5-(3-methylphenyl)pyridine belongs to the

biaryl pyridine class, a structural motif of significant interest for its conformational properties and its role in targeting various biological pathways.

The strategic importance of this molecule lies in its dual functionality. The pyridine nitrogen offers a site for polar interactions, while the biaryl core provides a rigid scaffold for probing receptor topographies. The bromine atom at the 3-position is not merely a substituent; it is a versatile chemical handle, enabling further functionalization through a variety of cross-coupling reactions, such as Sonogashira or Buchwald-Hartwig amination.[2] This allows for the systematic exploration of the chemical space around the core scaffold, a critical activity in lead optimization. This guide provides the foundational knowledge required to leverage this important building block in advanced chemical synthesis programs.

Compound Profile

A summary of the essential quantitative and identifying information for 3-Bromo-5-(3-methylphenyl)pyridine is presented below. These data are crucial for accurate experimental design, stoichiometric calculations, and compound registration.

Property	Value
IUPAC Name	3-Bromo-5-(3-methylphenyl)pyridine
Synonyms	3-Bromo-5-(m-tolyl)pyridine
Molecular Formula	C ₁₂ H ₁₀ BrN
Molecular Weight	248.12 g/mol
Canonical SMILES	<chem>Cc1cccc(c1)c2cc(Br)cn=c2</chem>
InChI Key	Will be generated upon synthesis and registration
CAS Number	Not assigned (as of last database search)

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for a wide range of functional groups, generally good yields, and the commercial availability and stability of the required boronic acid reagents.[3][4]

The logical choice for this synthesis is the reaction between 3,5-dibromopyridine and (3-methylphenyl)boronic acid. This approach is favored because the differential reactivity of the bromine atoms on the pyridine ring (the C-5 position being slightly less reactive than the C-3 position in some contexts, though often selective monocoupling can be achieved through stoichiometry) allows for a controlled, single coupling event.

Proposed Experimental Protocol

This protocol is based on established methodologies for the Suzuki-Miyaura cross-coupling of substituted bromopyridines and may be adapted for specific research needs.[5][6]

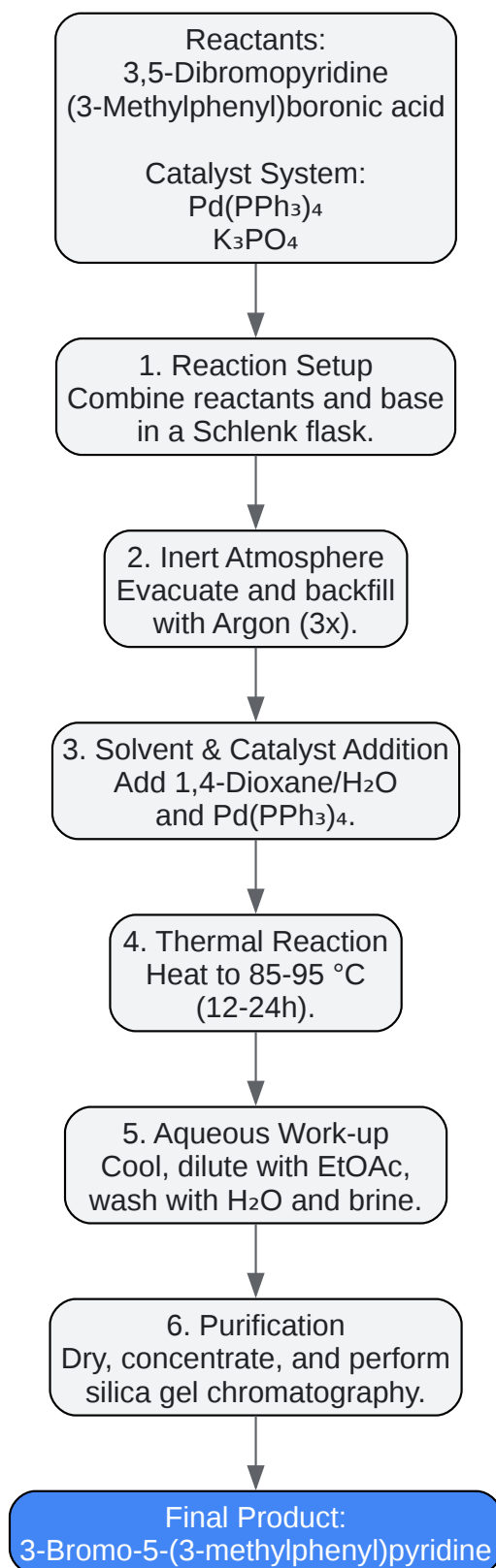
Reagents & Materials:

- 3,5-Dibromopyridine (1.0 equiv.)
- (3-Methylphenyl)boronic acid (1.1 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)
- Potassium Phosphate (K₃PO₄) (2.0 equiv.)
- 1,4-Dioxane (Anhydrous)
- Water (Degassed)
- Ethyl acetate (for work-up)
- Brine (for work-up)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (for chromatography)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask, add 3,5-dibromopyridine, (3-methylphenyl)boronic acid, and potassium phosphate.
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v ratio). Finally, add the palladium catalyst, Pd(PPh₃)₄.
- **Reaction:** Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter the mixture, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-5-(3-methylphenyl)pyridine.

Synthetic Workflow Diagram



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Caption: Workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization

While experimental spectra are not publicly available, the expected spectroscopic data can be reliably predicted based on the analysis of its structural components and data from analogous compounds.^[7]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the m-tolyl rings.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.60	d	1H	H-2 (Pyridine)
~8.55	d	1H	H-6 (Pyridine)
~7.90	t	1H	H-4 (Pyridine)
~7.40	m	2H	H-2', H-6' (m-tolyl)
~7.35	t	1H	H-5' (m-tolyl)
~7.20	d	1H	H-4' (m-tolyl)
~2.45	s	3H	-CH ₃

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The carbon NMR will show twelve distinct signals corresponding to each carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
~150.5	C-2 (Pyridine)
~148.0	C-6 (Pyridine)
~140.0	C-1' (m-tolyl, C-C)
~139.0	C-3' (m-tolyl, C-CH ₃)
~136.0	C-5 (Pyridine, C-C)
~135.5	C-4 (Pyridine)
~129.5	C-5' (m-tolyl)
~129.0	C-2' (m-tolyl)
~126.0	C-6' (m-tolyl)
~125.5	C-4' (m-tolyl)
~122.0	C-3 (Pyridine, C-Br)
~21.5	-CH ₃

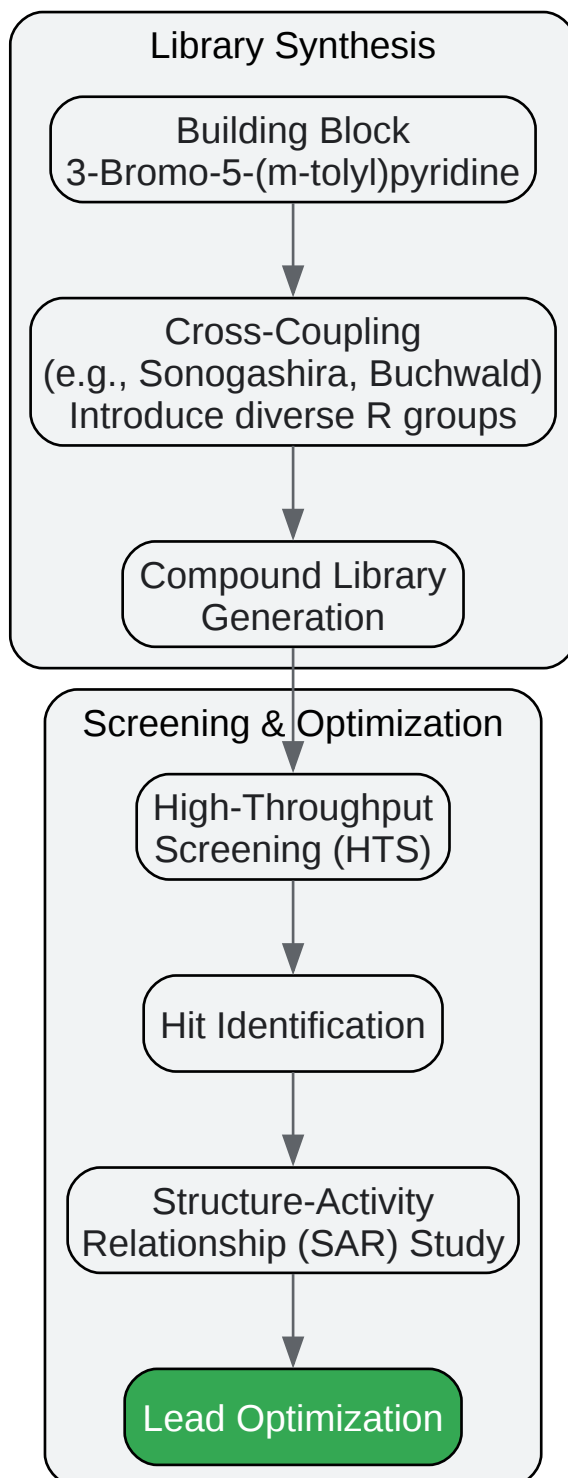
Mass Spectrometry

The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.^[7] This will result in two peaks of nearly equal intensity at m/z 247 and 249. The fragmentation pattern under Electron Ionization (EI) would likely involve the loss of the bromine atom ($[M-Br]^+$) and fragmentation of the biaryl bond.

Applications in Drug Discovery

3-Bromo-5-(3-methylphenyl)pyridine serves as a critical starting material or intermediate in drug discovery pipelines.^[8] Its utility stems from its identity as a biaryl heterocyclic building block, a common feature in kinase inhibitors and other targeted therapies.^{[1][8]} The bromine atom allows for its incorporation into a larger molecule, after which it can be used as a point for diversification in a lead optimization campaign.

The logical workflow for its use in a drug discovery program is outlined below.



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Caption: Role in a typical drug discovery workflow.

Safety and Handling

As a laboratory chemical, 3-Bromo-5-(3-methylphenyl)pyridine must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, data from related bromopyridine compounds should be used to guide handling procedures.^[9]^[10]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.^[11]^[12]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[9] Avoid contact with skin and eyes.^[11] Keep containers securely sealed when not in use.^[9]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.^[13]
- First Aid Measures:
 - In case of skin contact: Immediately wash off with soap and plenty of water.^[11]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[12]
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.^[11]
 - If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.^[11]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult a comprehensive and current Material Safety Data Sheet (MSDS) before handling any chemical.

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- To cite this document: BenchChem. [3-Bromo-5-(3-methylphenyl)pyridine SMILES string]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7853799/docs#3-bromo-5-3-methylphenyl-pyridine-smiles-string\]](https://www.benchchem.com/product/b7853799/docs#3-bromo-5-3-methylphenyl-pyridine-smiles-string)

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